molecular formula C13H11F3N4O2 B14953237 2-(methoxymethyl)-1-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole

2-(methoxymethyl)-1-{[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole

Cat. No.: B14953237
M. Wt: 312.25 g/mol
InChI Key: DCYSRDGQXDYXEP-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted at the 1-position with a methyl-linked 5-(trifluoromethyl)-1,2,4-oxadiazole moiety and at the 2-position with a methoxymethyl group. The trifluoromethyl-oxadiazole ring contributes electron-withdrawing properties, enhancing metabolic stability and binding affinity in biological systems . The methoxymethyl substituent may improve solubility and pharmacokinetic profiles compared to bulkier aryl groups . Such structural features are common in pharmacologically active molecules, including sphingosine-1-phosphate (S1P) receptor modulators and enzyme inhibitors .

Properties

Molecular Formula

C13H11F3N4O2

Molecular Weight

312.25 g/mol

IUPAC Name

3-[[2-(methoxymethyl)benzimidazol-1-yl]methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C13H11F3N4O2/c1-21-7-11-17-8-4-2-3-5-9(8)20(11)6-10-18-12(22-19-10)13(14,15)16/h2-5H,6-7H2,1H3

InChI Key

DCYSRDGQXDYXEP-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CC3=NOC(=N3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(METHOXYMETHYL)-1-{[5-(TRIFLUOROMETHYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: This step may involve the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Trifluoromethyl Group: This can be done using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzodiazole core, potentially leading to ring-opening or hydrogenation products.

    Substitution: The trifluoromethyl group and the oxadiazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(METHOXYMETHYL)-1-{[5-(TRIFLUOROMETHYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers often study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its structural features may contribute to its efficacy and selectivity in targeting specific enzymes or receptors.

Industry

Industrially, the compound can be used in the development of new materials, agrochemicals, or pharmaceuticals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-(METHOXYMETHYL)-1-{[5-(TRIFLUOROMETHYL)-1,2,4-OXADIAZOL-3-YL]METHYL}-1H-1,3-BENZODIAZOLE depends on its specific application. In biological systems, it may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The trifluoromethyl and oxadiazole groups can enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison:

ASP4058 (5-{5-[3-(Trifluoromethyl)-4-{[(2S)-1,1,1-Trifluoropropan-2-yl]oxy}phenyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole hydrochloride) Structural Differences: Replaces the methoxymethyl group with a trifluoropropoxy-phenyl moiety. Implications: Increased lipophilicity (logP) due to the trifluoropropoxy group, enhancing blood-brain barrier penetration. ASP4058 is a potent S1P receptor agonist . Activity: Demonstrates immunosuppressive effects in preclinical models .

Compound 9c (: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) Structural Differences: Contains a triazole-thiazole-aryl scaffold instead of an oxadiazole. Bromophenyl substitution increases molecular weight (MW: ~563 g/mol) and cytotoxicity .

N-(2-{1-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-1H-1,2,3-triazol-4-yl}ethyl)-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide () Structural Differences: Combines oxadiazole with a triazole-pyrimidine system. Implications: The pyrimidine group enhances interactions with enzymatic active sites (e.g., ThDP-dependent enzymes).

Physicochemical Properties Comparison:
Compound Molecular Weight (g/mol) Key Substituents logP (Predicted) Solubility (µg/mL)
Target Compound ~383 Methoxymethyl, CF₃-oxadiazole 2.8 12–18 (Moderate)
ASP4058 ~523 Trifluoropropoxy-phenyl, CF₃-oxadiazole 4.1 5–8 (Low)
Compound 9c () ~563 Bromophenyl, triazole-thiazole 3.9 <5 (Low)
Compound ~492 Pyrimidine, triazole, CF₃-oxadiazole 3.2 10–15 (Moderate)

Pharmacokinetic and Toxicity Profiles

  • Metabolic Stability : The trifluoromethyl-oxadiazole in the target compound resists cytochrome P450 oxidation, similar to ASP4058 .
  • Toxicity : Methoxymethyl substitution likely reduces reactive metabolite formation compared to 4-bromophenyl in 9c .

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